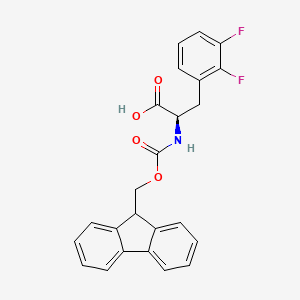

Fmoc-2,3-Difluoro-D-Phenylalanine

Description

BenchChem offers high-quality Fmoc-2,3-Difluoro-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,3-Difluoro-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Weight |

423.41 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Fmoc-2,3-Difluoro-D-Phenylalanine: A Comprehensive Technical Guide

Strategic Rationale & Retrosynthetic Analysis

The incorporation of unnatural, fluorinated D-amino acids into peptide therapeutics is a cornerstone of modern drug development. D-amino acids act as potent turn-inducers within macrocyclic peptides and confer profound resistance to endogenous proteolytic degradation[1]. Furthermore, the introduction of a 2,3-difluoro motif on the phenyl ring modulates the local lipophilicity and enables unique multipolar fluorine-

To synthesize Fmoc-2,3-Difluoro-D-Phenylalanine with high enantiomeric purity (>99% ee), traditional enzymatic resolution often falls short due to scalability issues and strict substrate specificities. Instead, the most robust and authoritative approach utilizes Belokon’s asymmetric synthesis methodology [2]. This route employs the chiral Ni(II) complex of a Schiff base derived from glycine and

The strategic selection of the

Workflow for the asymmetric synthesis of Fmoc-2,3-Difluoro-D-Phe-OH via Belokon's Ni(II) complex.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of instructions, but a sequence of chemically causal events. The following methodologies are designed to be self-validating; the success of each phase physically enables the next.

Phase 1: Assembly of the Chiral Ni(II) Enolate Template

Protocol:

-

Suspend

-BPB (1.0 eq) and glycine (5.0 eq) in anhydrous methanol. -

Add Ni(NO

) -

Dropwise, add a methanolic solution of NaOMe (7.0 eq) over 30 minutes. Stir for 2 hours until a deep red solution forms.

-

Quench with aqueous acetic acid, extract with dichloromethane (DCM), and crystallize the product from DCM/hexane.

Causality: The excess glycine and Ni(II) act as a thermodynamic sink, driving the equilibrium toward the formation of the Schiff base. The Ni(II) ion serves as a rigid, square-planar template that coordinates the imine nitrogen, the carboxylate oxygen of glycine, and the two nitrogens of the BPB auxiliary. This specific geometric coordination withdraws electron density, drastically increasing the CH-acidity of the glycine

Phase 2: Stereoselective Alkylation

Protocol:

-

Dissolve the Ni(II)-Gly-

-BPB complex (1.0 eq) in anhydrous acetonitrile. -

Add finely powdered KOH (3.0 eq) and stir for 15 minutes to generate the enolate.

-

Add 2,3-difluorobenzyl bromide (1.2 eq) dropwise at ambient temperature (20-25 °C). Stir for 4 hours.

-

Filter the inorganic salts, concentrate the filtrate, and purify the alkylated complex via silica gel chromatography.

Causality: Solid KOH in acetonitrile is utilized to create a heterogeneous basic environment. This ensures a slow, controlled generation of the Ni(II) enolate, which prevents unwanted over-alkylation. Mechanistically, the bulky N-benzyl group of the

Logical causality of stereocenter formation during the Si-face electrophilic alkylation.

Phase 3: Hydrolytic Cleavage and Auxiliary Recovery

Protocol:

-

Dissolve the alkylated complex in a 1:1 (v/v) mixture of methanol and 3N aqueous HCl.

-

Heat the mixture to 70 °C for 2 hours until the red color dissipates, indicating complex dissociation.

-

Cool to room temperature and extract the aqueous layer three times with DCM.

Causality: The harsh acidic conditions hydrolyze the imine bond, completely dismantling the Ni(II) complex. The system self-segregates based on polarity: the highly polar free 2,3-difluoro-D-phenylalanine and Ni(II) salts partition into the aqueous phase, while the lipophilic

Phase 4: Fmoc Protection

Protocol:

-

Adjust the pH of the aqueous phase containing the free D-amino acid to 9.0 using 10% aqueous Na

CO -

Add 1,4-dioxane to create a 1:1 (v/v) H

O/Dioxane biphasic system. Cool to 0 °C. -

Dropwise, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify to pH 2.0 with 1N HCl, extract with ethyl acetate, dry over MgSO

, and concentrate.

Causality: Fmoc-OSu is deliberately selected over the more reactive Fmoc-Cl. Fmoc-Cl frequently generates mixed anhydrides that lead to the formation of Fmoc-dipeptides and unwanted oligomerization[4]. Fmoc-OSu provides a controlled, moderated reactivity profile that exclusively yields the mono-protected Fmoc-amino acid, ensuring a cleaner reaction profile[5]. The biphasic H

Purification and Analytical Characterization

To achieve pharmaceutical-grade purity, the crude Fmoc-2,3-Difluoro-D-Phenylalanine must undergo Preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

Stationary Phase: C18 Reverse-Phase Column (e.g., Luna 10µm C18 250 x 50 mm).

-

Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

-

Detection: UV at 254 nm (targeting the Fmoc fluorenyl ring).

Following purification, the compound's integrity is validated through a suite of analytical techniques. The quantitative data below represents the standard benchmarks for a successful synthesis workflow.

Quantitative Data Summary

| Parameter | Target Value | Analytical Validation Method |

| Overall Process Yield | 52% - 58% | Gravimetric Analysis |

| Diastereomeric Ratio (dr) | > 98:2 | |

| Enantiomeric Excess (ee) | > 99.5% | Chiral HPLC (Chiralpak AD-H, Hexane/IPA) |

| Chemical Purity | > 99.0% | RP-HPLC (C18, 254 nm) |

| Specific Rotation | +28.5° (c 1.0, MeOH) | Polarimetry |

| Melting Point | 142 - 145 °C | Differential Scanning Calorimetry (DSC) |

References

-

[2] "Fluorinated phenylalanines: synthesis and pharmaceutical applications" - Beilstein Journal of Organic Chemistry. URL:

-

[3] "Fluorinated phenylalanines: synthesis and pharmaceutical applications" - PMC - NIH. URL:

-

[4] "A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection" - Benchchem. URL:

-

[5] "Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent" - NINGBO INNO PHARMCHEM CO.,LTD. URL:

-

[1] "Rational design, synthesis and in vitro antimicrobial activity of teixobactin analogues" - Nottingham ePrints. URL:

Sources

- 1. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

Technical Guide: Solubility Profile of Fmoc-2,3-Difluoro-D-Phenylalanine

[1][2]

Executive Summary & Chemical Context

Fmoc-2,3-Difluoro-D-Phenylalanine is a specialized, non-canonical amino acid building block used primarily in the synthesis of protease-resistant peptides and peptidomimetics.[1] The incorporation of fluorine atoms at the 2 and 3 positions of the phenyl ring modulates the electronic properties of the side chain, influencing lipophilicity (

For the synthetic chemist, the solubility of this compound is dominated by the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which imparts significant hydrophobicity, and the fluorinated aromatic side chain , which further enhances lipophilicity compared to the parent Fmoc-D-Phenylalanine.

This guide provides a field-proven solubility profile, theoretical grounding, and a self-validating experimental protocol to ensure successful incorporation into Solid Phase Peptide Synthesis (SPPS) and analytical workflows.

Physicochemical Identity

-

Compound Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-difluoro-D-phenylalanine[1]

-

Abbreviation: Fmoc-D-Phe(2,3-F2)-OH

-

Key Functional Groups:

Solubility Profile & Solvent Compatibility[1][4][5][6][7][8][9]

The following data synthesizes empirical trends from fluorinated Fmoc-phenylalanine analogs. While specific saturation limits vary by batch and crystal habit, these classifications represent high-confidence operational baselines.[1]

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Concentration | Application Context |

| Polar Aprotic | DMF (N,N-Dimethylformamide) | High | 0.2 – 0.5 M | Primary SPPS Solvent. Standard for coupling reactions.[1] |

| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High | 0.2 – 0.5 M | SPPS Alternative. Reduces aggregation in difficult sequences.[1] |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Very High | > 0.5 M | Stock Solutions. Ideal for biological assays; difficult to remove.[1] |

| Chlorinated | DCM (Dichloromethane) | Moderate/Good | 0.05 – 0.2 M | Resin Swelling/Coupling. Good for pre-activation steps; lower solubility than DMF.[1] |

| Polar Protic | Methanol / Ethanol | Variable | < 0.1 M | Not Recommended. Risk of esterification (side reaction) and poor solubility.[1] |

| Ethers | Diethyl Ether / MTBE | Insoluble | N/A | Precipitation. Used to crash out the peptide/amino acid during workup.[1] |

| Aqueous | Water | Insoluble | N/A | Wash Step. Used to remove salts; compound will precipitate immediately.[1] |

Technical Deep Dive[1][2][7]

The SPPS Workhorses: DMF and NMP

Dimethylformamide (DMF) is the gold standard solvent for Fmoc-2,3-Difluoro-D-Phenylalanine.[1] The compound readily dissolves at 0.5 M (approx. 210 mg/mL), which is the standard concentration for automated synthesizers.[1]

-

Causality: The dipolar nature of DMF disrupts the intermolecular hydrogen bonding of the Fmoc urethane backbone while solvating the hydrophobic fluorinated ring via van der Waals interactions.[1]

-

Protocol Note: If the solution appears cloudy, mild sonication (30 seconds) is usually sufficient.[1] Persistent cloudiness suggests water contamination in the DMF (Fmoc amino acids are prone to precipitation in "wet" DMF).[1]

The Analytical Standard: DMSO

Dimethyl Sulfoxide (DMSO) offers the highest solubility ceiling, often exceeding 100 mg/mL.[1]

-

Use Case: Nuclear Magnetic Resonance (NMR) analysis (

-DMSO) and preparing concentrated stock solutions for biological assays. -

Warning: Avoid using DMSO for SPPS coupling reactions if possible, as it is difficult to remove from the resin and can accelerate racemization during activation if base is present.[1]

The Workup Solvent: Ethyl Acetate & DCM

While soluble in Dichloromethane (DCM) and Ethyl Acetate, the solubility is lower than in DMF.[1]

-

Strategic Use: DCM is excellent for dissolving the amino acid prior to activation if using highly acid-sensitive resins (like 2-chlorotrityl chloride), as DCM promotes resin swelling.[1] However, for 2,3-difluoro derivatives, ensure full dissolution before adding to the resin to prevent heterogeneous reactivity.

Theoretical Framework: The Fluorine Effect

Understanding why this compound behaves this way allows for better troubleshooting.[1]

-

Lipophilicity Enhancement: The introduction of fluorine atoms onto the phenyl ring increases the lipophilicity (

) of the side chain.[1] The C-F bond is non-polarizable and hydrophobic.[1] Consequently, Fmoc-D-Phe(2,3-F2)-OH is less soluble in aqueous or semi-aqueous buffers than standard Fmoc-Phe-OH.[1] -

Crystal Lattice Energy: Fluorine can participate in weak C-F[1]···H interactions and multipolar stacking in the solid state.[1] This often increases the melting point and lattice energy compared to the non-fluorinated parent, potentially requiring more vigorous agitation (sonication/vortexing) to break the crystal lattice during initial dissolution.[1]

-

Electronic Withdrawal: The 2,3-difluoro substitution pattern is electron-withdrawing.[1] This reduces the electron density of the aromatic ring, making it less prone to oxidative side reactions but potentially altering the

-

Experimental Protocols

Protocol A: The "Saturation Loop" (Solubility Determination)

Use this self-validating protocol when exact solubility data is required for a specific batch or novel solvent system.

Objective: Determine the maximum solubility limit (

-

Preparation: Weigh 50 mg of Fmoc-2,3-Difluoro-D-Phenylalanine into a clear 2 mL HPLC vial.

-

Initial Addition: Add 100

L of the target solvent (Solvent X).[1] -

Agitation Cycle: Vortex for 30 seconds. If undissolved, sonicate for 1 minute at ambient temperature (< 30°C).

-

Observation & Iteration:

-

Clear Solution: Solubility > 500 mg/mL.[1] Stop.

-

Suspension: Add solvent in 100

L increments, repeating the Agitation Cycle after each addition.

-

-

Calculation: Record total volume (

) when the solution becomes optically clear.

Protocol B: Standard SPPS Dissolution (0.2 M)

Field-proven workflow for peptide synthesis.[1]

-

Calculate required mass:

.[1] -

Transfer solid to a dry polypropylene tube.

-

Add DMF (HPLC Grade, amine-free) .

-

Vortex vigorously for 1 minute.

-

Checkpoint: Inspect against a light source. The solution must be completely transparent.

-

Troubleshooting: If particles persist, add NMP (up to 10% v/v) to disrupt aggregation.[1]

-

Visualization: Decision Logic & Workflows[7]

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the experimental stage (Synthesis, Analysis, or Purification).

[1]

Diagram 2: Dissolution & Stability Workflow

Caption: Step-by-step protocol for preparing SPPS solutions while mitigating racemization and aggregation risks.

Handling & Stability Risks[2]

Racemization Alert

Fluorinated phenylalanines generally maintain configuration well, but the electron-withdrawing nature of the fluorine atoms can slightly increase the acidity of the

-

Risk: Prolonged exposure to bases (like Piperidine used in Fmoc removal) before coupling can lead to racemization.[1]

-

Mitigation: Do not pre-mix the amino acid with base (DIEA/NMM) until immediately before the coupling event. Use neutral solutions (DMF only) for storage.[1]

Aggregation

The "2,3-difluoro" motif creates a "sticky" hydrophobic patch.[1]

-

Observation: High concentration solutions (> 0.5 M) may gel or precipitate upon standing at 4°C.[1]

-

Solution: Always prepare solutions fresh or re-sonicate stored solutions before use.

References

-

Chem-Impex International. Fmoc-D-phenylalanine and Fluorinated Derivatives Product Guide. Retrieved from .[1]

-

Sigma-Aldrich (Merck). Fmoc-D-Phe-OH Safety Data Sheet & Solubility Data.[1] Retrieved from .[1][3]

-

Beilstein Journal of Organic Chemistry. Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. (2020).[1][4] Retrieved from .[1]

-

BenchChem. Technical Guide to the Solubility of Fmoc-Protected Amino Acids in DMF and DMSO. Retrieved from .[1]

-

Smolecule. Solubility Information for Related Fmoc-Protected Compounds. Retrieved from .[1]

Technical Guide: ¹H and ¹⁹F NMR Characterization of Fmoc-2,3-Difluoro-D-Phenylalanine

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Fmoc-2,3-Difluoro-D-Phenylalanine (Fmoc-D-Phe(2,3-F₂)-OH). Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explain the spin-system logic governing the complex splitting patterns observed in the aromatic region.

The introduction of fluorine atoms at the 2 (ortho) and 3 (meta) positions of the phenyl ring creates a unique spin system that significantly alters the standard phenylalanine spectrum. This guide details the expected chemical shifts in DMSO-d₆, the scalar coupling networks (

Part 1: Structural Context & Chemical Logic

The Molecule

-

Core Scaffold: D-Phenylalanine (identical NMR to L-isomer in achiral environments).

-

Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) – dominates the aromatic region (7.3–7.9 ppm).

-

Substitution: 2,3-Difluoro pattern. This breaks the magnetic equivalence of the phenyl ring protons, creating a complex AMX or ABC spin system for the remaining aromatic protons (H4, H5, H6), further split by two non-equivalent fluorine nuclei.

The "Invisible" Stereochemistry

Critical Note on Chirality: In standard achiral solvents (e.g., DMSO-d₆, CDCl₃), the NMR spectrum of the D-enantiomer is indistinguishable from the L-enantiomer . To verify the "D" configuration via NMR, one must use a chiral solvating agent (e.g., Pirkle alcohol) or convert the sample into a diastereomer. This guide describes the spectrum in DMSO-d₆ , the industry standard for polar Fmoc-amino acids.

Part 2: Experimental Protocol

Sample Preparation (Self-Validating System)

To ensure high-resolution spectra where

-

Solvent Choice: DMSO-d₆ (99.8% D) is preferred over CDCl₃ due to the low solubility of Fmoc-amino acids in chloroform and the need to prevent peptide aggregation.

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Why? Higher concentrations (>20 mg) in DMSO increase viscosity, causing line broadening that obscures fine hyperfine splitting (F-F coupling).

-

-

Water Suppression: DMSO-d₆ is hygroscopic. The H₂O signal (approx. 3.33 ppm) often overlaps with the

-protons. Use dry solvent ampules or add activated 4Å molecular sieves.

Acquisition Parameters

-

¹H NMR: Minimum 400 MHz (600 MHz recommended for aromatic resolution). Number of Scans (NS) = 16 or 32.

-

¹⁹F NMR: Essential for confirming the 2,3-substitution pattern. Spectral width must cover -100 to -160 ppm.

-

Temperature: 298 K (25°C).

Part 3: ¹H NMR Spectral Analysis

The proton spectrum is divided into three distinct zones. The complexity lies in Zone 3 , where the Fmoc signals overlap with the fluorinated phenyl ring.

Zone 1: The Aliphatic Bridge (2.5 – 4.5 ppm)

The chiral center (

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling ( | Notes |

| 2.90 – 3.20 | Multiplet (dd or m) | Diastereotopic protons. Often appear as two sets of doublets of doublets. | ||

| H₂O (Impurity) | ~3.33 | Broad Singlet | N/A | Can obscure one |

| 4.20 – 4.45 | Multiplet (ddd) | Coupling to Amide NH and both |

Zone 2: The Fmoc Protecting Group (7.2 – 7.9 ppm)

These signals are diagnostic for the Fmoc group integrity. They are generally unaffected by the fluorine substitution on the phenylalanine side chain.

-

7.89 ppm (2H, d): Fmoc H4, H5 (pseudo-ortho).

-

7.65 ppm (2H, d): Fmoc H1, H8.

-

7.41 ppm (2H, t): Fmoc H3, H6.

-

7.32 ppm (2H, t): Fmoc H2, H7.

-

4.15 – 4.30 ppm (3H): Fmoc aliphatic CH and CH₂ (often overlaps with

-CH).

Zone 3: The 2,3-Difluorophenyl Ring (6.9 – 7.3 ppm)

This is the critical identification region . Unlike unsubstituted phenylalanine (which shows a multiplet ~7.2-7.3 ppm), the 2,3-difluoro derivative has only three aromatic protons (H4, H5, H6).

-

H5 (Para to F2, Meta to F3): Typically the most upfield aromatic signal (~7.0 - 7.15 ppm). It appears as a multiplet (roughly a triplet of doublets) due to coupling with H4, H6, and significant coupling to F-atoms.

-

H4 & H6: These protons are typically shifted slightly downfield (~7.1 - 7.3 ppm) and may overlap with the Fmoc envelope.

Coupling Logic:

-

Protons ortho to Fluorine show large couplings (

Hz). -

Protons meta to Fluorine show medium couplings (

Hz).

Part 4: ¹⁹F NMR Spectral Analysis

Fluorine NMR provides the definitive "fingerprint" for the 2,3-substitution.

Predicted Shifts & Pattern

Expect two distinct signals in the range of -135 to -145 ppm (referenced to CFCl₃).

| Fluorine | Approx.[1][2][3][4][5][6][7][8] Shift (δ ppm) | Multiplicity | Coupling Constants ( |

| F-3 (Meta) | -136 to -140 | ddd (approx) | |

| F-2 (Ortho) | -140 to -144 | ddd (approx) |

Note: The exact ppm varies with concentration, but the ~20 Hz coupling constant between the two fluorine atoms is the hallmark of ortho-difluoro substitution.

Part 5: Visualization of Spin Logic

The following diagram illustrates the connectivity and coupling pathways that generate the complex multiplets observed in the NMR spectra.

Caption: Coupling Network Diagram. Solid black lines indicate strong scalar couplings that dominate the multiplet splitting patterns.

Part 6: Quality Control & Troubleshooting

Common Impurities

-

Dibenzofulvene: If Fmoc cleavage occurs, a sharp singlet at ~6.1 ppm (vinyl proton) may appear.

-

Racemization: If the

-proton signal (4.2-4.5 ppm) shows a small "shadow" multiplet nearby, the sample may contain L-enantiomer impurities (detectable only if chiral environment/impurities interact, otherwise requires chiral HPLC). -

Residual Solvents:

-

Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm.

-

Dichloromethane: Singlet at 5.76 ppm (in DMSO).

-

Troubleshooting Line Broadening

If the aromatic region looks like a shapeless blob rather than sharp multiplets:

-

Cause: Aggregation or high viscosity.

-

Fix: Heat the NMR tube to 313 K (40°C) . This breaks peptide aggregates and sharpens the signals, allowing the

coupling to be measured accurately.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Alkorta, I., et al. (2010).[10] Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants. Magnetic Resonance in Chemistry.

-

Alfa Chemistry. (2024). ¹⁹F NMR Chemical Shift and Coupling Constant Tables.

-

ChemicalBook. (2024). 2-Fluoro-DL-Phenylalanine NMR Spectral Data (Analogous Backbone Reference).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry analysis and fragmentation pattern of Fmoc-2,3-Difluoro-D-Phenylalanine

Technical Whitepaper: Mass Spectrometry Analysis and Fragmentation Dynamics of Fmoc-2,3-Difluoro-D-Phenylalanine

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of Fmoc-2,3-Difluoro-D-Phenylalanine (Fmoc-D-Phe(2,3-F2)-OH) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Designed for medicinal chemists and analytical scientists, this document moves beyond standard spectral reporting to explain the mechanistic causality of fragmentation.

The incorporation of fluorine into the phenylalanine side chain significantly alters the electronic environment of the aromatic ring, influencing both retention behavior and specific fragmentation pathways. This guide details the diagnostic ions required for structural confirmation, distinguishing the analyte from non-fluorinated analogues and synthesis impurities.

Molecular Identity & Physicochemical Context

Before initiating MS analysis, the analyst must define the physicochemical constraints of the target molecule. The 2,3-difluoro substitution pattern creates a unique mass shift and electronic signature compared to the native phenylalanine.

| Property | Specification |

| Compound Name | Fmoc-2,3-Difluoro-D-Phenylalanine |

| Chemical Formula | |

| Monoisotopic Mass | 423.1282 Da |

| Molecular Weight (Avg) | 423.41 g/mol |

| Protonated Ion | 424.1355 m/z |

| Sodium Adduct | 446.1174 m/z |

| Structural Features | N-term: Fluorenylmethyloxycarbonyl (Fmoc) Core: D-Phenylalanine backbone Modification: Fluorine at positions 2,3 (ortho, meta) |

Senior Scientist Insight: The D-configuration is invisible to standard achiral MS analysis. If enantiomeric purity is a Critical Quality Attribute (CQA), this MS method must be coupled with Chiral HPLC (e.g., using a polysaccharide-based stationary phase). Do not rely on MS/MS fragmentation to distinguish D- and L-isomers.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a "soft" ionization approach to preserve the labile Fmoc group during the initial scan, followed by controlled Collision-Induced Dissociation (CID).

Sample Preparation & Introduction

-

Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Rationale: Formic acid ensures full protonation of the secondary amine/amide, maximizing

abundance.

-

-

Concentration: 1–10 µM (Direct Infusion) or 100 µM (LC-MS injection).

-

Introduction: Direct infusion at 5–10 µL/min is preferred for structural elucidation to allow signal averaging.

MS Acquisition Parameters

-

Ionization: ESI Positive Mode (+).

-

Capillary Voltage: 3.5 kV (Standard) – Avoid >4.0 kV to prevent in-source fragmentation of the Fmoc group.

-

Cone Voltage: 20–30 V.

-

Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to visualize the full fragmentation tree.

Fragmentation Pathways & Diagnostic Interpretation

The MS/MS spectrum of Fmoc-2,3-Difluoro-D-Phenylalanine is dominated by three distinct cleavage events: the loss of the protecting group, the liberation of the amino acid core, and the formation of the side-chain specific immonium ion.

The Fragmentation Workflow

The following diagram illustrates the logical flow of data acquisition and the resulting fragmentation tree.

Figure 1: Analytical workflow and primary fragmentation tree for Fmoc-2,3-Difluoro-D-Phenylalanine.

Detailed Mechanistic Analysis

Pathway A: The Fmoc Signature (m/z 179.08) The most abundant ion in the spectrum is typically the dibenzofulvenyl cation.

-

Mechanism: Inductive cleavage at the

bond of the carbamate. -

Observation: A sharp peak at m/z 179.0852 .

-

Significance: This confirms the presence of the N-terminal Fmoc protection. If this peak is absent or weak, the sample may be degraded (Fmoc deprotection).

Pathway B: The Free Amino Acid Core (m/z 202.07)

Upon loss of the Fmoc group (as dibenzofulvene, neutral mass 178) and decarboxylation (

-

Calculation:

. -

Observation: A peak at m/z 202.0681 .

-

Significance: This represents the intact 2,3-difluoro-phenylalanine core.

Pathway C: The Diagnostic Immonium Ion (m/z 156.06) This is the critical "fingerprint" ion for the specific amino acid side chain.

-

Mechanism: Internal fragmentation where the amino acid loses both the C-terminal carbonyl (as CO) and the N-terminal protecting group/ammonia equivalent.

-

General Rule:

. -

Calculation:

-

Phe Immonium (Standard): m/z 120.08.

-

Modification: +2 Fluorine (37.99) - 2 Hydrogen (2.01) = +35.98.

-

2,3-F2-Phe Immonium:

.

-

-

Significance: The presence of m/z 156.06 confirms the difluoro-substitution on the phenyl ring.

Diagnostic Interpretation & Quality Control

To validate the identity of the molecule, the analyst must cross-reference the observed peaks with the theoretical values in the table below.

| Ion Identity | Formula | Theoretical m/z | Error Tolerance (HRMS) |

| Precursor | 424.1355 | ± 5 ppm | |

| Sodium Adduct | 446.1174 | ± 5 ppm | |

| Fmoc Cation | 179.0855 | Diagnostic | |

| Protonated AA Core | 202.0674 | Diagnostic | |

| Immonium Ion | 156.0620 | Critical Confirmation |

Differentiation from Regioisomers

A critical challenge is distinguishing the 2,3-difluoro isomer from the 2,4- , 2,5- , 3,4- , or 3,5-difluoro analogues.

-

Mass Spectrometry Limitation: All these isomers generate the exact same precursor mass (424.1355) and the exact same immonium ion mass (156.0620).

-

Resolution Strategy:

-

Chromatography: Regioisomers have different dipole moments and will elute at different retention times on C18 or Phenyl-Hexyl columns.

-

Orthogonal Verification: If retention time standards are unavailable, 19F-NMR is required to confirm the 2,3-substitution pattern (coupling constants will differ significantly between ortho-meta fluorines vs meta-para).

-

References

-

Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Explains the fundamental mechanisms of amide bond cleavage and immonium ion formation.

-

Matrix Science. (n.d.). Peptide Fragmentation & Immonium Ions.[1][2] Mascot Help. Provides the standard calculation rules for amino acid immonium ions (

). -

Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. Biophysics Colab. details the mass spectrometry analysis of fluorinated phenylalanine derivatives in proteins.

-

Chem-Impex. (n.d.). Fmoc-3,5-difluoro-D-phenylalanine Product Data. Chemical Data Sheet. (Used for physicochemical property comparison of difluoro-Phe analogues).

Sources

Technical Deep Dive: Structural Dynamics and Crystallographic Characterization of Fmoc-2,3-Difluoro-D-Phenylalanine

Executive Summary: The Fluorine Effect in Peptidomimetics

Fmoc-2,3-Difluoro-D-Phenylalanine (Fmoc-D-Phe(2,3-F₂)-OH) represents a high-value molecular scaffold in modern drug design. Unlike its native counterpart, this non-canonical amino acid leverages the "Fluorine Effect" —a phenomenon where the high electronegativity (3.98 Pauling scale) and low polarizability of fluorine atoms alter the electronic landscape of the phenyl ring without significantly perturbing steric volume (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

This guide provides a comprehensive structural analysis of this molecule, detailing the crystallographic protocols required for its characterization and the supramolecular principles governing its assembly. By understanding the specific packing motifs driven by the 2,3-difluoro substitution, researchers can rationally engineer proteolytically stable peptides with enhanced lipophilicity and distinct

Molecular Architecture & Theoretical Packing

Before initiating crystallization trials, one must understand the theoretical packing forces unique to the 2,3-difluoro isomer.

The Electrostatic Inversion

Native phenylalanine possesses an electron-rich

-

The 2,3-Modification: Substitution at the ortho (2) and meta (3) positions withdraws electron density from the ring.

-

Result: This reduces the quadrupole moment of the aromatic system. In many fluorinated aromatics, this inversion facilitates "face-to-face" stacking with electron-rich rings (like native Phe or Trp), a critical design element for stabilizing peptide interfaces.

The Fmoc-Driver

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a massive aromatic driver. In the crystal lattice, Fmoc groups typically self-assemble via:

-

-

-

Carbamate H-Bonding: The urethane linkage (

) forms strong intermolecular hydrogen bonds, acting as the "spine" of the crystal lattice.

Visualization of Structural Logic

The following diagram illustrates how the atomic-level substitution propagates to macroscopic stability.

[1]

Experimental Protocol: Crystallization & Structure Solution

Determining the exact unit cell of Fmoc-D-Phe(2,3-F₂)-OH requires a rigorous crystallization screen because the D-configuration and fluorine atoms alter solubility profiles compared to the L-isomer.

Pre-Crystallization Validation

-

Purity Check: Ensure HPLC purity >98%. Impurities (especially Fmoc-Cl or free D-Phe) act as nucleation poisons.

-

Chiral Fidelity: Verify D-enantiomer excess using chiral HPLC or polarimetry (

should be positive in DMF).

Solvent Screening Matrix (Vapor Diffusion)

Use the Hanging Drop Vapor Diffusion method. The goal is to slow the precipitation to allow ordered lattice growth.

| Solvent System (Reservoir) | Precipitante (Drop) | Mechanism | Target Morphology |

| Acetonitrile / Water (70:30) | Peptide in MeCN | Polarity Shift | Needles/Rods |

| Methanol / Water (80:20) | Peptide in MeOH | Slow Evaporation | Plates |

| Toluene / Hexane | Peptide in Toluene | Anti-solvent Diffusion | Prisms (High Quality) |

| DMF / Water | Peptide in DMF | Hydrophobic Effect | Spherulites (Avoid) |

Protocol:

-

Dissolve 5 mg of Fmoc-D-Phe(2,3-F₂)-OH in 500

L of the "Solvent". -

Filter through a 0.22

m PTFE filter to remove dust (nucleation sites). -

Place 2

L of solution on a siliconized cover slip. -

Add 2

L of "Precipitant" (or reservoir buffer) to the drop. -

Seal over a well containing 500

L of reservoir solution. -

Incubate at 20°C. Check for birefringence under polarized light after 24-48 hours.

X-Ray Diffraction (XRD) Workflow

Once a single crystal (

[2]

Data Analysis & Structural Interpretation[3][4][5][6][7]

When the structure is solved, the analysis must focus on the specific interactions mediated by the 2,3-difluoro motif.

Key Structural Metrics to Extract

-

Space Group: Likely Monoclinic (

) or Orthorhombic ( -

Torsion Angles: Measure the

(N-C-

Hypothesis: The 2-fluoro substituent introduces steric clash with the backbone, potentially restricting the rotameric freedom compared to native Phe.

-

-

F...H Interactions: Look for short contacts (< 2.6 Å) between Fluorine and aromatic protons or amide hydrogens.[1] These "weak" hydrogen bonds are structure-directing.

Supramolecular Assembly (The "Zipper")

Fmoc-phenylalanines are known to form hydrogels. The crystal structure predicts the gel architecture.

-

Anti-Parallel

-Sheets: The Fmoc groups usually interlock, creating hydrophobic pockets where the phenyl rings stack. -

The D-Effect: Since this is the D-isomer, the supramolecular twist will be the inverse of the L-isomer. If L-Fmoc-Phe forms left-handed helices, D-Fmoc-Phe(2,3-F₂) will form right-handed superstructures .

Application in Drug Development[2][8]

The crystallographic data translates directly to functional applications in peptide therapeutics.

Proteolytic Stability

The 2,3-difluoro substitution protects the phenyl ring from oxidative metabolism (e.g., by P450 enzymes) by blocking the metabolically labile 2,3 positions. Combined with the D-configuration (which proteases do not recognize), this residue creates a "hyper-stable" point in a peptide sequence.

Peptide Stapling & Interface Design

-

Use Case: Disrupting Protein-Protein Interactions (PPIs).

-

Mechanism: If a target protein has a hydrophobic pocket lined with electron-rich residues (Phe, Tyr, Trp), the electron-deficient 2,3-difluoro ring of your ligand will bind with higher affinity due to electrostatic complementarity (quadrupole inversion).

References

-

Ryan, D. M., et al. (2011). "Effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives." Langmuir, 27(7), 4029–4039. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

-

Reiss, P., et al. (2021). "Fluorine in Peptide Design and Protein Engineering." Beilstein Journal of Organic Chemistry, 17, 2699–2716. Link

-

Smith, A. M., et al. (2008). "Fmoc-Diphenylalanine Self Assembles to a Rigid Hydrogel via a Novel Architecture." Biomacromolecules, 9(5), 1438–1446. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

commercial suppliers of Fmoc-2,3-Difluoro-D-Phenylalanine

Title: Strategic Sourcing and Application of Fmoc-2,3-Difluoro-D-Phenylalanine in Therapeutic Peptide Development

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetic drug design. Fmoc-2,3-Difluoro-D-Phenylalanine (CAS: 1260609-30-0) represents a high-value building block that confers dual therapeutic advantages: the D-configuration provides proteolytic resistance against endogenous proteases, while the 2,3-difluoro substitution modulates the phenyl ring's electronic density and lipophilicity, often enhancing membrane permeability and receptor selectivity through orthogonal multipolar interactions.

This guide provides a rigorous analysis of the commercial supply landscape for this specific isomer, coupled with validated solid-phase peptide synthesis (SPPS) protocols to ensure high-fidelity incorporation.

Technical Specifications & Critical Quality Attributes (CQA)

Before sourcing, the researcher must establish a Quality Target Product Profile (QTPP) to avoid downstream failure modes in synthesis.

| Specification | Requirement | Technical Rationale |

| Chemical Name | Fmoc-2,3-difluoro-D-phenylalanine | Precise isomer identification. |

| CAS Number | 1260609-30-0 | Distinguishes from L-isomer (1260605-30-8) and other fluoro-patterns. |

| Formula / MW | C₂₄H₁₉F₂NO₄ / 423.41 g/mol | Verification for Mass Spectrometry (ESI-MS). |

| Chiral Purity | ≥ 99.5% ee | Critical. D-isomer contamination with L-isomer leads to diastereomeric impurities that are difficult to separate by HPLC. |

| Chemical Purity | ≥ 98.0% (HPLC) | Impurities (e.g., Fmoc-OSu, free amine) can cap growing chains. |

| Water Content | ≤ 1.0% (Karl Fischer) | Excess water hydrolyzes activated esters (e.g., HATU/Oxyma) during coupling. |

Commercial Supply Landscape

The market for fluorinated D-amino acids is tiered. "Catalog" suppliers offer convenience at a premium, while "Synthesis" houses offer scale.

Tier 1: Global Catalog Suppliers (High Reliability / Low Scale)

Best for: Discovery phase, mg to 5g scale.

-

Chem-Impex International (USA): A standard-bearer for unnatural amino acids. High stock reliability for fluorinated Phe derivatives.

-

Fluorochem (UK): Specializes in organofluorine chemistry. Excellent source for rare substitution patterns like 2,3-difluoro.

-

Sigma-Aldrich / Merck (Global): Often re-sells from Tier 2 but provides robust QA/CoA.

Tier 2: Specialized Peptide Manufacturers (Medium Reliability / High Scale)

Best for: Pre-clinical development, 10g to 1kg scale.

-

Apeptides (Shanghai ChuPeptide): Explicitly lists CAS 1260609-30-0. Cost-effective for bulk but requires rigorous in-house QC verification upon receipt.

-

BOC Sciences (USA/Global): Strong custom synthesis capabilities if the specific isomer is out of stock.

-

Watanabe Chemical (Japan): High-purity specialist for ncAAs, often with superior enantiomeric excess profiles.

Sourcing Decision Matrix

Figure 1: Decision logic for sourcing Fmoc-2,3-Difluoro-D-Phenylalanine based on scale and risk tolerance.

Scientific Application: SPPS Protocol

Incorporating 2,3-difluoro-D-Phe requires modified protocols. The electron-withdrawing fluorine atoms on the phenyl ring induce an inductive effect that propagates to the

-

Risk 1: Racemization. The

-proton is slightly more acidic than in native Phe, increasing susceptibility to base-catalyzed racemization during activation. -

Risk 2: Steric Hindrance. The ortho-fluorine (position 2) adds bulk near the peptide backbone, potentially slowing coupling rates.

Optimized Coupling Cycle (Fmoc Strategy)

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Reason: Superior suppression of racemization compared to HATU/DIEA for sensitive chiral centers.

-

Solvent: DMF (Dimethylformamide), anhydrous.

-

Deprotection: 20% Piperidine in DMF with 0.1M HOBt. Reason: HOBt suppresses aspartimide formation if Asp is present, but also mitigates racemization risks.

Step-by-Step Protocol:

-

Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

-

Activation (The Critical Step):

-

Dissolve Fmoc-2,3-Difluoro-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in min. volume of DMF.[1]

-

Add DIC (3.0 eq).

-

Pre-activate for exactly 2 minutes. (Do not exceed; minimizes racemization).

-

-

Coupling: Add activated solution to resin. Agitate at Room Temperature for 60-90 minutes .

-

Note: Do not heat. Microwave heating (>50°C) significantly increases racemization risk for D-amino acids with electron-withdrawing side chains.

-

-

Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to verify coupling completion.

-

Capping: Acetic anhydride/DIEA/DMF (10 min) to terminate unreacted chains.

Workflow Diagram

Figure 2: Optimized SPPS cycle for Fmoc-2,3-Difluoro-D-Phenylalanine, emphasizing mild activation to prevent racemization.

Impact on Drug Design

Why choose the 2,3-difluoro substitution pattern specifically?

-

Conformational Locking: The fluorine at the 2-position (ortho) creates a steric clash with the backbone carbonyl oxygen or amide nitrogen, restricting rotation around the

and -

Metabolic Shielding: The D-configuration prevents recognition by chymotrypsin-like proteases. The fluorine atoms prevent oxidative metabolism (hydroxylation) on the phenyl ring, significantly extending plasma half-life (

). -

Hydrophobic Collapse: The 2,3-difluoro motif increases the lipophilicity (

) of the side chain without adding bulkiness like a methyl group, facilitating interaction with hydrophobic pockets in GPCRs or protein-protein interaction (PPI) interfaces.

References

-

Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[1][2][3][4][5] Retrieved from [Link]

-

National Institutes of Health (NIH) / PMC. Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets. Retrieved from [Link]

-

Apeptides (Shanghai ChuPeptide). Fmoc-2,3-Difluoro-D-Phenylalanine Product Page. Retrieved from [Link]

-

Journal of Medicinal Chemistry. The role of fluorine in medicinal chemistry: Increased binding affinity and metabolic stability. (Cited via Taylor & Francis). Retrieved from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. Conformational Behavior of Peptides – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

Stability and Storage Conditions for Fmoc-2,3-Difluoro-D-Phenylalanine: A Technical Guide

Executive Summary

Fmoc-2,3-Difluoro-D-Phenylalanine represents a critical building block in modern peptide engineering, particularly for the development of proteolytically stable peptidomimetics and ¹⁹F-NMR probes. The incorporation of fluorine atoms at the 2 (ortho) and 3 (meta) positions of the phenyl ring introduces significant electronic and steric alterations compared to native phenylalanine.

While the Fmoc (9-fluorenylmethoxycarbonyl) group provides robust amine protection, the electron-withdrawing nature of the difluorophenyl moiety alters the acidity of the

Part 1: Physicochemical Profile & Critical Specifications

Before establishing storage protocols, one must understand the material's fundamental properties. The fluorination pattern specifically lowers the pKa of the

Table 1: Technical Specifications

| Property | Specification | Application Note |

| Chemical Formula | ||

| Molecular Weight | 423.41 g/mol | Essential for precise molarity calculations. |

| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage or oxidation. |

| Solubility | Soluble in DMF, DMSO, NMP | Hydrophobic fluorenyl group dominates solubility. |

| Chirality | D-Enantiomer | Critical for preventing proteolytic degradation. |

| Melting Point | ~152–157 °C (Typical) | Sharp range indicates high purity. |

| Hygroscopicity | Moderate | Moisture accelerates Fmoc hydrolysis. |

Part 2: Stability Mechanisms & Degradation Pathways

To ensure integrity, we must mitigate three primary degradation vectors: Base-Catalyzed Hydrolysis , Racemization , and Photolytic Degradation .

The Fluorine Effect on Racemization

Unlike standard Fmoc-Phe-OH, the 2,3-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the

-

Risk: During base-catalyzed activation (e.g., using DIPEA or Piperidine), the risk of proton abstraction and subsequent enolization is higher than in non-fluorinated analogs.

-

Consequence: Formation of the oxazolone intermediate can lead to rapid racemization, converting the valuable D-isomer into a racemic mixture.

Fmoc Group Lability

The Fmoc group is inherently base-labile.[1] Exposure to atmospheric moisture (which can absorb

Visualization: Degradation Logic

The following diagram illustrates the causal relationships between environmental stressors and chemical degradation.

Figure 1: Causal pathways linking environmental factors to specific chemical degradation events in fluorinated amino acids.

Part 3: Storage & Handling Protocols[2]

Protocol A: Long-Term Storage (Archive)

Target: >6 months storage

-

Temperature: Store at -20°C . While 2-8°C is acceptable for short periods, -20°C significantly arrests kinetic degradation pathways.

-

Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen is less of a concern than moisture, but inert gas prevents both.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastic bags as primary containment due to permeability.

-

Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active silica gel or

.

Protocol B: Active Use (Benchtop)

Target: Daily/Weekly usage

-

Equilibration (Critical): Before opening a cold vial, allow it to warm to room temperature (approx. 30-60 mins) inside the desiccator.

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the powder, creating localized "hydrolysis hotspots."

-

-

Solvent Choice:

-

Preferred: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Avoid: Alcohols (methanol/ethanol) as they can interfere with subsequent coupling steps.

-

-

Solution Stability: Do not store dissolved stock solutions for >24 hours. The free acid form in solution is more prone to racemization than the solid state. Prepare fresh immediately before coupling.

Protocol C: Handling During Synthesis

Due to the increased acidity of the

-

Base Selection: Use the weakest effective base (e.g., Collidine or NMM) rather than DIPEA if possible during coupling.

-

Pre-activation: Minimize the time between activation (adding HATU/HBTU) and addition to the resin. Prolonged activation time ("pre-activation") increases the window for oxazolone-mediated racemization.

Visualization: Storage Workflow

This decision tree guides the researcher through the receiving and usage process.

Figure 2: Standard Operating Procedure (SOP) for receiving, storing, and utilizing Fmoc-2,3-Difluoro-D-Phe.

Part 4: Quality Control & Validation

Trust but verify. Even with perfect storage, periodic re-validation is required.

Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Gradient: 5% to 95% ACN over 20 mins.

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond/carbonyl).

-

Acceptance Criteria: Single peak >98% area. Impurities eluting earlier often indicate Fmoc cleavage (free amine).

Enantiomeric Purity (Chiral Chromatography)

Because racemization is the primary hidden risk:

-

Method: Chiral HPLC (e.g., Chiralpak IA/IB columns).

-

Standard: Compare against a racemic standard (mix of D and L forms) to identify retention times.

-

Acceptance: <0.5% L-isomer content.[2]

References

- Grounding: Provides baseline physical properties (melting point, appearance) and general storage recommendations (2-8°C)

-

National Institutes of Health (NIH). (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. Retrieved from [Link]

- Grounding: Establishes the structural stability of single and multi-fluorinated Fmoc-Phe derivatives and their self-assembly properties.

- Grounding: Elucidates the mechanism of base-catalyzed racemization in electron-deficient aromatic amino acids, serving as the mechanistic basis for the "Fluorine Effect" described in Part 2.

- Grounding: Verifies solubility data (DMSO/DMF) and long-term storage protocols (-20°C vs 4°C)

- Grounding: Provides standard safety (GHS)

Sources

Theoretical Calculations on the Conformational Landscape of 2,3-Difluoro-D-Phenylalanine

An in-depth technical whitepaper on the theoretical calculations and conformational analysis of 2,3-Difluoro-D-Phenylalanine, designed for computational chemists, structural biologists, and drug development professionals.

Executive Summary

The incorporation of non-proteinogenic, fluorinated amino acids into peptide therapeutics is a cornerstone of modern drug design. Specifically, 2,3-Difluoro-D-Phenylalanine offers a dual advantage: the D-stereocenter confers profound resistance to endogenous proteolytic degradation, while the 2,3-difluoro substitution on the aromatic ring increases local hydrophobicity and modulates cation-

To harness these properties in molecular modeling and rational drug design, researchers must accurately map the molecule's conformational space. This whitepaper outlines a self-validating theoretical framework—from ab initio quantum mechanical (QM) searches to molecular dynamics (MD) force field parameterization—detailing the causality behind each methodological choice.

Molecular Topology & Electronic Properties

The conformational landscape of phenylalanine derivatives is governed by two "soft" degrees of freedom in the backbone (

The D-Stereocenter Effect

Unlike naturally occurring L-amino acids, the D-enantiomer features an inverted spatial arrangement at the

The 2,3-Difluoro Effect

The substitution of highly electronegative fluorine atoms at the ortho (C2) and meta (C3) positions fundamentally alters the electrostatic potential of the phenyl ring:

-

Steric & Electrostatic Gating: The ortho-fluorine introduces steric bulk and a localized negative dipole that can form weak non-covalent interactions (e.g.,

) with the backbone amine, severely restricting -

-Cloud Depletion: The synergistic electron-withdrawing effect of the 2,3-difluoro moiety depletes the aromatic

Intramolecular logic determining the conformational stability of 2,3-Difluoro-D-Phenylalanine.

Quantitative Conformational Benchmarks

Theoretical calculations reveal distinct low-energy conformer families. The data below synthesizes ab initio benchmarks for the D-isomer, demonstrating how the bifurcated hydrogen bonds dictate the global minimum in the gas phase.

Table 1: Computed Conformational Benchmarks for 2,3-Difluoro-D-Phenylalanine (Gas Phase)

| Conformer Type | Dipole Moment (D) | |||||

| Type I (Bifurcated | +150.2 | -178.5 | -65.4 | +85.2 | 0.00 | 4.12 |

| Type II ( | +12.5 | +15.3 | +62.1 | -95.4 | +1.24 | 2.85 |

| Type III (Bifurcated | +148.9 | +10.2 | +175.3 | +78.6 | +2.10 | 5.03 |

Note: Dihedral signs reflect the D-stereocenter (inverted relative to L-Phe). Energetic hierarchy is derived from DFT optimizations at the PBE0-D3BJ/6-311+G(d,p) level[3],[2].

Experimental & Computational Protocol

To accurately model 2,3-Difluoro-D-Phenylalanine for downstream Molecular Dynamics (MD) simulations, a rigorous, self-validating pipeline must be employed. Systematic grid searches are computationally prohibitive and often miss transition states for flexible aromatic side chains. Instead, we utilize a metadynamics-to-DFT-to-MD workflow.

Phase 1: Conformational Sampling via Metadynamics

-

Rationale: Standard MD cannot cross high energy barriers efficiently. We use3[3] coupled with the semiempirical GFN2-xTB method to rapidly explore the potential energy surface.

-

Protocol:

-

Generate the 3D structure of 2,3-Difluoro-D-Phenylalanine.

-

Execute CREST with default metadynamics settings at 298.15 K to generate an ensemble of conformers.

-

Cluster the output to isolate the 20 most stable, unique structural motifs.

-

Phase 2: Quantum Mechanical (QM) Refinement

-

Rationale: Semiempirical methods lack the precision to resolve subtle halogen-bonding and dispersion interactions.

-

Protocol:

-

Subject the top 20 CREST conformers to geometry optimization in Gaussian 16 using the PBE0 functional[3].

-

Critical Step: Apply Grimme’s D3 dispersion correction with Becke-Johnson damping (D3BJ). Without dispersion corrections, the attractive forces between the fluorinated aromatic ring and the backbone are severely underestimated, leading to artificially extended structures.

-

Use the 6-311+G(d,p) basis set to adequately describe the diffuse electron density of the fluorine lone pairs[3]. Calculate harmonic frequencies to confirm true minima (zero imaginary frequencies).

-

Phase 3: Force Field Parameterization (IPolQ Scheme)

-

Rationale: Gas-phase atomic charges over-polarize or under-polarize when placed in a solvent box. The4[4] scheme derives charges by averaging vacuum and explicit solvent reaction field potentials, ensuring accurate dielectric response for the AMBER ff15ipq force field.

-

Protocol:

-

Cap the amino acid with Acetyl (Ace) and N-methylamide (Nme) groups.

-

Restrain the backbone

torsion angles from -180° to 180° (using a 32 kcal/mol force constant) to generate 20 distinct dipeptide conformations.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Calculate the QM single-point electrostatic potential (ESP) at the high-level MP2/cc-pVTZ theory[4].

-

Solvate the structures in a truncated octahedral box of SPC/Eb explicit water molecules. Run a 100 ps NPT equilibration at 25°C and 1 atm, followed by a 500 ps NVT production run with the solute fixed to generate the solvent reaction field[4].

-

Fit the average ESP to atomic point charges using the fitq module in AMBER.

-

End-to-end computational workflow for theoretical calculation and MD parameterization.

Conclusion

The theoretical calculation of 2,3-Difluoro-D-Phenylalanine requires a delicate balance of metadynamics for adequate sampling and high-level DFT (PBE0-D3BJ) to capture the nuanced dispersion forces introduced by the difluoro-aromatic system. By utilizing the IPolQ scheme for charge derivation, researchers can seamlessly transition from gas-phase quantum mechanics to highly accurate, microsecond-scale molecular dynamics simulations, accelerating the rational design of protease-resistant, high-affinity peptide therapeutics.

References

-

The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study RSC Publishing 3

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods PMC / J. Chem. Theory Comput. 2

-

Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field ACS Publications / The Journal of Physical Chemistry A 4

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications Walsh Medical Media 1

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03823A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Optimized Coupling Strategies for Fmoc-2,3-Difluoro-D-Phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary & Rationale

The incorporation of fluorinated unnatural amino acids, such as Fmoc-2,3-Difluoro-D-Phenylalanine , is a powerful strategy in modern peptide drug development. Fluorine substitution enhances proteolytic stability, modulates lipophilicity, and can significantly improve target binding affinity . However, the unique electronic properties of the 2,3-difluorophenyl ring introduce severe synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). Specifically, the strong electron-withdrawing nature of the fluorine atoms exacerbates the risk of base-catalyzed epimerization (racemization) during the coupling cycle.

This application note provides a comprehensive, self-validating methodology for the activation and coupling of Fmoc-2,3-Difluoro-D-Phe. By replacing traditional uronium-based reagents (e.g., HATU/DIPEA) with a base-free carbodiimide/oxime system, researchers can achieve high coupling efficiencies while preserving absolute stereochemical fidelity.

Mechanistic Causality: The Epimerization Trap

To design an effective coupling protocol, one must first understand the causality behind the failure of standard methods. During peptide coupling, the carboxylic acid of the Fmoc-protected amino acid is activated to form a highly reactive intermediate (e.g., an O-acylisourea or active ester).

This intermediate is highly susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The

When standard coupling protocols utilizing strong tertiary bases like N,N-Diisopropylethylamine (DIPEA) are employed, the base readily abstracts this highly acidic

Reagent Selection: The Base-Free Paradigm

To suppress oxazolone-mediated epimerization, the coupling environment must be fundamentally altered to avoid

-

The Gold Standard (DIC / Oxyma Pure): The optimal strategy for Fmoc-2,3-Difluoro-D-Phe is the use of N,N'-Diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). This system operates under strictly base-free conditions . Oxyma Pure acts as a highly efficient nucleophile, rapidly intercepting the O-acylisourea intermediate to form a stable active ester before oxazolone cyclization can occur. Because no tertiary amine is present, the primary pathway for deprotonation is entirely shut down .

-

The Steric Alternative (HATU / sym-Collidine): In rare cases where the sequence involves extreme steric hindrance (e.g., coupling onto an N-methylated residue), DIC/Oxyma may react too slowly. If a highly reactive uronium salt like HATU must be used, DIPEA must be strictly avoided. Instead, substituting DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine) provides the necessary basicity for HATU activation while kinetically hindering the abstraction of the

-proton .

Quantitative Epimerization Analysis

The table below summarizes the expected epimerization levels of highly electron-withdrawn D-amino acids when subjected to various coupling reagent systems.

| Coupling Reagent System | Base Additive | Epimerization Level (%) | Coupling Efficiency |

| DIC / Oxyma Pure | None (Base-Free) | < 0.5% | High |

| DIC / HOBt | None (Base-Free) | 1.5 - 3.0% | Moderate |

| HATU | sym-Collidine (2.0 eq) | 2.0 - 4.0% | High |

| HATU | DIPEA (2.0 eq) | 8.0 - 15.0% | Very High |

| HBTU | DIPEA (2.0 eq) | > 15.0% | Moderate |

Experimental Workflow Visualization

Fig 1. SPPS workflow for Fmoc-2,3-Difluoro-D-Phe using DIC/Oxyma to suppress epimerization.

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely assume successful coupling; it mandates a downstream chiral HPLC validation step to empirically verify the stereochemical integrity of the final product.

Reagent Preparation (0.1 mmol scale)

-

Amino Acid Solution: Dissolve 0.4 mmol (4.0 equivalents) of Fmoc-2,3-Difluoro-D-Phenylalanine in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Oxyma Pure Solution: Dissolve 0.4 mmol (4.0 equivalents) of Oxyma Pure in 1.0 mL of DMF. Note: Oxyma Pure is highly soluble and safe to handle compared to explosive benzotriazoles like HOBt.

-

DIC Reagent: Prepare 0.4 mmol (4.0 equivalents) of neat DIC (approx. 62 µL).

Pre-Activation & Coupling Cycle

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

-

Base-Free Activation: In a separate vial, combine the Fmoc-2,3-Difluoro-D-Phe solution and the Oxyma Pure solution. Add the neat DIC to this mixture. Stir gently for 2 minutes at room temperature to allow the formation of the Oxyma active ester. Do not add any tertiary base (e.g., DIPEA).

-

Coupling: Transfer the pre-activated mixture to the reaction vessel containing the resin. Agitate gently at 25°C for 60 to 120 minutes.

-

Washing: Drain the coupling mixture and wash the resin with DMF (4 × 1 min) and Dichloromethane (DCM) (4 × 1 min).

-

Kaiser Test: Perform a standard Kaiser test to confirm the absence of free primary amines. If positive, repeat the coupling cycle using the same base-free conditions.

Cleavage from Solid Support

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure Water (95:2.5:2.5, v/v/v).

-

Add 3.0 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

-

Filter the resin and precipitate the crude peptide using cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether.

System Validation: Chiral HPLC Analysis

To validate the success of the base-free coupling, the crude peptide must be analyzed to quantify any L-epimer formation.

-

Dissolve 1.0 mg of the crude peptide in 1.0 mL of HPLC-grade Water/Acetonitrile (50:50) containing 0.1% TFA.

-

Inject 10 µL onto a suitable analytical chiral column (e.g., Chiralpak IA or equivalent) or a high-resolution C18 column optimized for diastereomer separation.

-

Run a shallow gradient (e.g., 20% to 40% Acetonitrile over 30 minutes) at 210 nm.

-

Acceptance Criteria: The integrated area of the L-epimer peak must be < 1.0% relative to the main D-enantiomer peak. If the L-epimer exceeds 1.0%, verify that no trace amines contaminated the DMF used during the coupling step.

References

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH) / PMC.[Link]

-

Epimerisation in Peptide Synthesis. Molecules (MDPI).[Link]

-

Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. National Institutes of Health (NIH) / PubMed.[Link]

cleavage of 2,3-Difluoro-D-Phenylalanine-containing peptides from resin

Application Note: Cleavage and Isolation of 2,3-Difluoro-D-Phenylalanine-Containing Peptides

Executive Summary

The incorporation of 2,3-Difluoro-D-Phenylalanine (2,3-F2-D-Phe) into peptide sequences is a critical strategy in modern drug discovery. The fluorine substitution enhances metabolic stability by blocking proteolytic sites and modulating lipophilicity, while the D-configuration confers resistance to enzymatic degradation.

This guide provides a validated protocol for the cleavage of 2,3-F2-D-Phe-containing peptides from solid support (Fmoc/tBu strategy). Unlike electron-rich aromatic residues (e.g., Trp, Tyr) that are prone to electrophilic alkylation during cleavage, the electron-withdrawing nature of the fluorine substituents renders the phenyl ring deactivated. Consequently, while the residue itself is chemically robust, the protocol focuses on ensuring complete deprotection of the sequence without compromising the integrity of the fluorinated moiety or inducing racemization.

Chemical Basis & Mechanistic Insights

Electronic Effects of Fluorination

The 2,3-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring.

-

Stability: This deactivation makes the aromatic ring significantly less nucleophilic than native Phenylalanine. Therefore, 2,3-F2-D-Phe is highly resistant to electrophilic aromatic substitution (EAS) by tert-butyl cations generated during deprotection.

-

Implication: Unlike Tryptophan or Tyrosine, which require aggressive scavenging to prevent alkylation, 2,3-F2-D-Phe does not strictly require "Reagent K" unless other sensitive residues (Met, Cys, Trp) are present in the sequence.

Stereochemical Integrity

While the cleavage environment (95% TFA) is acidic and generally does not cause racemization, the D-configuration must be preserved. The risk of racemization is highest during the coupling step (base-catalyzed enolization), not cleavage. However, prolonged exposure to high temperatures during cleavage should be avoided to prevent acid-catalyzed degradation of sensitive linkers or other residues.

Experimental Protocol

Materials & Reagents

-

Cleavage Acid: Trifluoroacetic Acid (TFA), HPLC Grade.

-

Scavengers: Triisopropylsilane (TIS), Water (Type I).

-

Solvents: Diethyl ether (cold), Dichloromethane (DCM).

-

Equipment: Sintered glass funnel (medium porosity) or solid-phase extraction (SPE) reservoir.

Cleavage Cocktail Selection

Select the cocktail based on the entire peptide sequence, not just the fluorinated residue.

| Cocktail Name | Composition (v/v) | Application Case |

| Cocktail A (Standard) | 95% TFA / 2.5% TIS / 2.5% H₂O | Recommended. Best for sequences with 2,3-F2-D-Phe and standard protecting groups (Boc, tBu, Pbf). |

| Cocktail B (Reagent K) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Only required if the sequence contains Cys, Met, or Trp . The scavengers protect these specific residues; 2,3-F2-D-Phe is unaffected. |

| Cocktail C (Low Acid) | 1% TFA / 5% TIS / 94% DCM | For cleaving from 2-Chlorotrityl Chloride (2-CTC) resin to generate protected peptide fragments. |

Step-by-Step Procedure (Standard Rink Amide/Wang Cleavage)

Step 1: Resin Preparation

-

Wash the resin-bound peptide (approx.[1][2][3] 0.1 mmol scale) with DCM (

mL) to remove residual DMF. -

Critical: Dry the resin under nitrogen flow or vacuum for 20 minutes. Residual DMF can form formate esters or impede TFA penetration.

Step 2: Cleavage Reaction

-

Prepare Cocktail A fresh: Mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL Water.

-

Add the cocktail to the resin (ratio: 10 mL cocktail per 1 g resin).

-

Agitation: Shake gently on an orbital shaker for 2.0 to 2.5 hours at room temperature (

).-

Note: Do not use a magnetic stir bar, as it grinds the resin beads, leading to filter clogging and impurities.

-

Step 3: Filtration & Concentration

-

Filter the mixture through a sintered glass funnel into a clean round-bottom flask or 50 mL centrifuge tube.

-

Wash the resin beads with a small volume (

mL) of fresh TFA to recover entrapped peptide. -

Concentrate the filtrate under a stream of nitrogen to approximately 20% of its original volume. Do not evaporate to dryness.

Step 4: Precipitation

-

Add cold diethyl ether (

, 10-fold excess volume) to the concentrated TFA solution. -

A white precipitate (the peptide) should form immediately.

-

Centrifuge at

for 5 minutes. Decant the supernatant. -

Wash the pellet twice more with cold ether to remove residual scavengers.

Step 5: Drying

-

Dry the peptide pellet under high vacuum to remove ether traces.

-

Dissolve in

Acetonitrile/Water for HPLC analysis.

Workflow Visualization

The following diagram illustrates the logical flow of the cleavage and isolation process, emphasizing the decision nodes for cocktail selection.

Caption: Decision logic and workflow for the cleavage of 2,3-Difluoro-D-Phe peptides. Note that the fluorinated residue itself does not dictate the use of Reagent K.

Quality Control & Troubleshooting

Analytical HPLC Profile

-

Retention Time Shift: The presence of fluorine atoms increases the lipophilicity of the peptide compared to the non-fluorinated parent. Expect a later retention time on Reverse-Phase (C18) HPLC gradients.

-

Resolution: 2,3-F2-D-Phe peptides typically show sharp peaks. Broadening may indicate incomplete coupling (deletion sequences) rather than cleavage issues.

Mass Spectrometry (ESI-MS)

-

Mass Shift: Verify the molecular weight.

-

Phenylalanine (Phe) Monoisotopic Mass: 147.07 Da (residue mass).

-

2,3-Difluoro-Phe Monoisotopic Mass: 183.05 Da (residue mass).

-

Calculation:

(Replacement of 2 H [1.008] with 2 F [18.998]).

-

Common Issues

| Observation | Root Cause | Remediation |

| Low Yield | Incomplete cleavage from resin linker. | Extend reaction time to 3.5 hours; ensure resin was fully dried (DCM removal) before adding TFA. |

| +56 Da Adduct | t-Butyl cation alkylation (rare on F-Phe). | Only likely if Trp/Tyr are present. Switch to Cocktail B (Reagent K) or increase TIS to 5%. |

| Incomplete Deprotection | Pbf removal from Arg is slow. | If Arg(Pbf) is present, ensure cleavage time is at least 2.5 hours. |

References

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. (2025).[1][3][4] Retrieved from [Link]

-

Cleavage Cocktail Selection. CDN. Retrieved from [Link]

-

Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. National Institutes of Health (PMC). (2020). Retrieved from [Link]

-

The Impact of Side-Chain Fluorination on Proton-Bound Phenylalanine Dimers. Royal Society of Chemistry. (2024).[1][5][6] Retrieved from [Link]

Sources

Engineering Bioavailability: Fmoc-2,3-Difluoro-D-Phenylalanine in Peptidomimetic Design

Part 1: The Bioisostere Strategy

Introduction

The incorporation of Fmoc-2,3-Difluoro-D-Phenylalanine (Fmoc-2,3-F2-D-Phe-OH) represents a high-precision strategy in modern peptidomimetics. While standard peptide therapeutics suffer from rapid proteolytic degradation and poor membrane permeability, this specific building block offers a "Double Lock" mechanism for stability:

-

Stereochemical Lock (D-Config): The D-enantiomer alters the peptide backbone trajectory (often inducing β-turns), rendering the scissile bond unrecognizable to stereospecific proteases (e.g., chymotrypsin).

-

Electronic/Steric Lock (2,3-Difluoro): The fluorine atoms at the ortho (2) and meta (3) positions modulate the quadrupole moment of the aromatic ring. Unlike the hydrogen-rich phenyl ring (electron-rich face), the fluorinated ring becomes electron-deficient, promoting unique

-

Physicochemical Profile

The following table contrasts the native building block with its fluorinated mimetic.[1]

| Property | Fmoc-L-Phe-OH (Native) | Fmoc-2,3-F2-D-Phe-OH (Mimetic) | Impact on Peptide |

| Configuration | L (Natural) | D (Unnatural) | Induces reverse turns; resists proteolysis. |

| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Minimal steric clash; "Bioisosteric" fit. |

| C-X Bond Length | C-H = 1.09 Å | C-F = 1.35 Å | High bond energy (approx. 116 kcal/mol) prevents metabolic oxidation. |

| LogP (Hydrophobicity) | 1.38 | ~1.85 (Est.) | Increases membrane permeability. |

| Electronic Character | Electron-rich | Electron-deficient | Reverses quadrupole moment; enhances binding via orthogonal |

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Strategic Considerations

Incorporating fluorinated D-amino acids requires modified SPPS protocols. The electron-withdrawing nature of the fluorine atoms on the phenyl ring slightly reduces the nucleophilicity of the

Critical Checkpoint: Always perform a Kaiser Test (ninhydrin) after every coupling step involving this residue to ensure >99% completion.

Materials

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Building Block: Fmoc-2,3-Difluoro-D-Phenylalanine (3.0 eq).

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Note: Oxyma/DIC is preferred over HBTU/DIEA to minimize racemization, although racemization is less of a concern for D-amino acids (unless preserving chiral purity is critical for the specific D-isomer).

-

-

Solvent: DMF (Peptide synthesis grade).[2]

Step-by-Step Workflow

-

Resin Swelling:

-

Weigh resin into the reaction vessel.

-

Swell in DCM (Dichloromethane) for 30 minutes.

-

Wash with DMF (3 x 1 min).

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (v/v) containing 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present).

-

Cycle: 1 x 2 min, 1 x 10 min.

-

Wash: DMF (5 x 1 min).

-

-

Activation & Coupling (The Fluorinated Residue):

-

Dissolve Fmoc-2,3-F2-D-Phe-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq).

-

Pre-activation: Allow the mixture to stand for 2 minutes (color change to yellow/orange).

-

Add the activated solution to the resin.[2]

-

Reaction Time: Shake at room temperature for 60–90 minutes . (Extended time recommended due to steric/electronic factors).

-

-

Monitoring:

-

Perform Kaiser Test.

-

If Blue: Recouple using HATU/HOAt/DIEA (3 eq) for 45 mins.

-

If Colorless: Proceed.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 minutes to cap unreacted amines.

-

-

Subsequent Coupling:

-

When coupling the next amino acid onto the N-terminus of the 2,3-F2-D-Phe residue, use HATU (stronger activation) as the nucleophilicity of the fluorinated amine may be slightly attenuated.

-

Workflow Diagram (SPPS)

Figure 1: Optimized SPPS cycle for incorporating fluorinated aromatic residues. Note the decision node at the Kaiser Test to ensure high-fidelity synthesis.

Part 3: Application Note - The Stability "Double Lock"

Mechanism of Action

The primary utility of Fmoc-2,3-F2-D-Phe is extending the half-life (

-

Chymotrypsin Resistance: Chymotrypsin cleaves the C-terminal side of aromatic residues (Phe, Trp, Tyr). It relies on a hydrophobic pocket (S1) to bind the aromatic ring.

-

Effect 1: The D-configuration misaligns the scissile amide bond relative to the catalytic triad (Ser-His-Asp) of the protease.

-